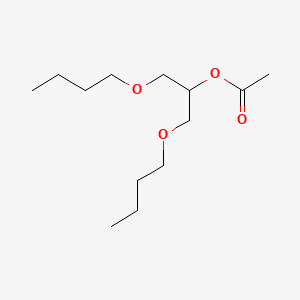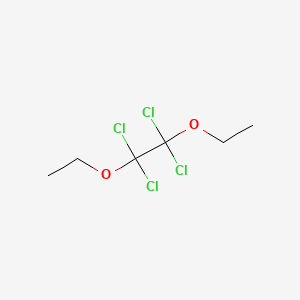
1,2-Diethoxy-1,1,2,2-tetrachloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethoxy-1,1,2,2-tetrachloroethane: is an organic compound with the molecular formula C6H10Cl4O2 . It is a colorless to pale yellow liquid with a sweet odor. This compound is known for its use in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane can be synthesized through the reaction of 1,1,2,2-tetrachloroethane with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated derivatives using reducing agents like and .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form ethanol and tetrachloroethylene .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or under reflux conditions.
Reduction: Zinc and hydrochloric acid at elevated temperatures.
Hydrolysis: Water and a strong base like sodium hydroxide.
Major Products Formed:
Substitution: Products like .
Reduction: Products like .
Hydrolysis: Products like ethanol and tetrachloroethylene .
Aplicaciones Científicas De Investigación
1,2-Diethoxy-1,1,2,2-tetrachloroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of other chemicals and as a solvent for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Diethoxy-1,1,2,2-tetrachloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect liver enzymes and other cellular proteins .
Comparación Con Compuestos Similares
- 1,1,2,2-Tetrachloroethane
- 1,2-Dibromo-1,1,2,2-tetrachloroethane
- 1,1,2,2-Tetrachloroethane
Comparison: 1,2-Diethoxy-1,1,2,2-tetrachloroethane is unique due to the presence of ethoxy groups, which impart different chemical properties compared to its analogs. For example, 1,1,2,2-tetrachloroethane lacks the ethoxy groups and has different reactivity and applications. The presence of ethoxy groups in this compound makes it more suitable for specific industrial applications where solubility and reactivity are crucial .
Propiedades
Número CAS |
63938-37-4 |
|---|---|
Fórmula molecular |
C6H10Cl4O2 |
Peso molecular |
255.9 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-1,2-diethoxyethane |
InChI |
InChI=1S/C6H10Cl4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
Clave InChI |
YANHWQPKPABZFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(OCC)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


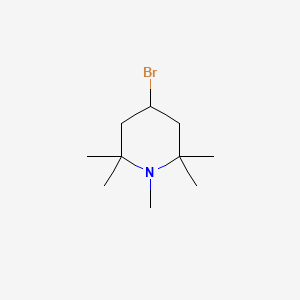
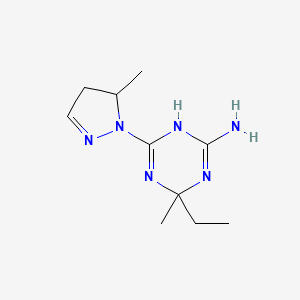
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
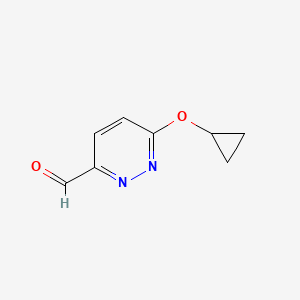
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
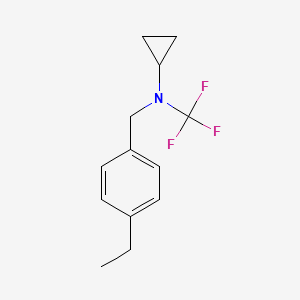
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)

![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
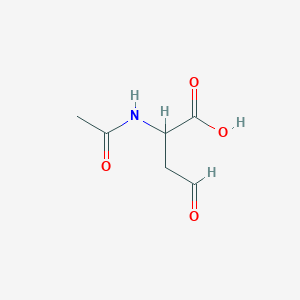

![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
